molecular formula C4H6Cl2O2 B1605819 2,3-Dichloro-1,4-dioxane CAS No. 95-59-0

2,3-Dichloro-1,4-dioxane

Cat. No. B1605819
CAS RN: 95-59-0
M. Wt: 156.99 g/mol
InChI Key: ZOZUXFQYIYUIND-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-dioxane is an organic compound with the molecular formula C4H6Cl2O2. It is a colorless liquid with a strong odor, and is used in a variety of industrial applications. It is also used as a solvent and as a reagent in chemical synthesis. 2,3-Dichloro-1,4-dioxane is a chlorinated hydrocarbon that has been identified as a priority pollutant due to its potential toxicity.

Scientific Research Applications

Bioremediation of Contaminated Waters

2,3-Dichloro-1,4-dioxane, a variant of 1,4-dioxane, is significant in the field of environmental management, particularly concerning water contamination. Zhang, Gedalanga, and Mahendra (2017) highlight the challenges posed by 1,4-dioxane in groundwater, surface water, and drinking water due to its toxicological profile and health risks. They emphasize the need for efficient cleanup strategies, reviewing chemical and physical treatment technologies with a focus on advances in bioremediation and monitoring tools. This research points toward the direction of future efforts in bioremediation of 1,4-dioxane contaminated environments (Zhang, Gedalanga, & Mahendra, 2017).

Microbially Driven Fenton Reaction for Degradation

Sekar and DiChristina (2014) developed a microbially driven Fenton reaction to degrade 1,4-dioxane. This method generates hydroxyl radicals that break down 1,4-dioxane without the need for exogenous hydrogen peroxide or UV irradiation. This approach, utilizing the Fe(III)-reducing bacterium Shewanella oneidensis, shows promise for alternative in-situ remediation technologies (Sekar & DiChristina, 2014).

Advanced Oxidation Processes in Nuclear Industry

Chitra et al. (2012) discuss the application of advanced oxidation processes for degrading 1,4-dioxane, particularly in the nuclear industry where it's used as a solvent in liquid scintillation techniques. They explore various methods like hydrogen peroxide treatment, UV irradiation, and sonication, emphasizing the effectiveness of these processes in degrading 1,4-dioxane and their potential for practical application in wastewater treatment (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

Treatment Technologies for Groundwater and Drinking Water

Otto and Nagaraja (2007) provide an overview of treatment technologies for 1,4-dioxane, focusing on its presence in groundwater and drinking water. The physical and chemical properties of 1,4-dioxane create unique challenges for its characterization and treatment. This work offers insights into the chemistry of dioxane, cleanup goals, analytical methods, and available treatment technologies, making it a valuable resource for addressing dioxane contamination in various settings (Otto & Nagaraja, 2007).

Photocatalytic and H2O2/UV Processes for Degradation

Coleman et al. (2007) explored the optimization of photocatalytic and H2O2/UVC processes for the removal of 1,4-dioxane from water. They investigated different photocatalysts and their loadings, including commercial and lab-made catalysts. This study is significant for its focus on the efficient degradation of low concentrations of 1,4-dioxane in water, presenting a potentially viable treatment method (Coleman, Vimonses, Leslie, & Amal, 2007).

properties

IUPAC Name

2,3-dichloro-1,4-dioxane
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InChI

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZUXFQYIYUIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6Cl2O2
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DSSTOX Substance ID

DTXSID2048113
Record name 2,3-Dichloro-1,4-dioxane
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Molecular Weight

156.99 g/mol
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Physical Description

mp = 30 deg C; [HSDB] Liquid; [MSDSonline]
Record name 2,3-Dichloro-1,4-dioxane
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Boiling Point

80-82 °C @ 10 MM HG
Record name 2,3-DICHLORO-1,4-DIOXANE
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Solubility

INSOL IN WATER, VERY SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM, CARBON TETRACHL ORIDE, DIOXANE, PETROLEUM ETHER
Record name 2,3-DICHLORO-1,4-DIOXANE
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Density

1.468 @ 20 °C/4 °C
Record name 2,3-DICHLORO-1,4-DIOXANE
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Product Name

2,3-Dichloro-1,4-dioxane

CAS RN

95-59-0
Record name 2,3-Dichloro-1,4-dioxane
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Record name 2,3-Dichloro-1,4-dioxane
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Record name 2,3-Dichloro-p-dioxane
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Record name 1,4-Dioxane, 2,3-dichloro-
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Record name 2,3-Dichloro-1,4-dioxane
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Record name 2,3-dichloro-1,4-dioxane
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Record name 2,3-DICHLORO-1,4-DIOXANE
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Melting Point

30 °C
Record name 2,3-DICHLORO-1,4-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-1,4-dioxane
Reactant of Route 2
2,3-Dichloro-1,4-dioxane
Reactant of Route 3
2,3-Dichloro-1,4-dioxane
Reactant of Route 4
2,3-Dichloro-1,4-dioxane
Reactant of Route 5
2,3-Dichloro-1,4-dioxane
Reactant of Route 6
2,3-Dichloro-1,4-dioxane

Citations

For This Compound
106
Citations
T Koritsanszky, MK Strumpel… - Journal of the …, 1991 - ACS Publications
The low-temperature molecular structure and electron density (ED) distribution of dioxane (DIOX) and trans-2, 5-dichloro-1, 4-dioxane (DICLOX) were determined near 100 K from X-ray …
Number of citations: 30 pubs.acs.org
LF Hatch, GD Everett - The Journal of Organic Chemistry, 1968 - ACS Publications
Experimental Section cis-2, 3-Dichloro-1, 4-dioxane.—Dioxane (800 ml, 9.40 mol) was heated to reflux under nitrogen and 64 g of anhydrous zinc chlo-ride was quickly added. After the …
Number of citations: 9 pubs.acs.org
M Proštenik, K BALENOVIć - The Journal of Organic Chemistry, 1952 - ACS Publications
(VII). It is known (3) that mild hydrolysis of 2, 3-dichloro-l, 4-dioxane readily yields glyoxal, therefore it is possible that during the reaction of 2, 3-dichloro-1.4-dioxane with mercaptans, …
Number of citations: 9 pubs.acs.org
N De Wolf, C Romers, C Altona - Acta Crystallographica, 1967 - scripts.iucr.org
Crystals of trans-2, 3-dichloro-l, 4-thioxane are orthorhombic. The space group is P21212a, a= 14.808, b= 7.120, c= 6.318/~ at-185 C and Z= 4. The structure has been solved by the …
Number of citations: 34 scripts.iucr.org
RK Summerbell, RR Umhoeffer… - Journal of the American …, 1947 - ACS Publications
The chlorination of 2, 3-dichloro-1, 4-dioxane has been reported to give four steroisomers of 2, 3, 5, 6-tetrachloro-l, 4-dioxane, 5· 6'7 2, 2, 3, 5-tetra-chloro-1, 4-dioxane, 5 and 2, 2, 3, 6-…
Number of citations: 5 pubs.acs.org
K Fukushima, S Takeda - Journal of Molecular Structure, 1978 - Elsevier
IR spectra of trans 2,3-dichloro-1,4-dioxane in various states in the region between 4000 cm −1 and 30 cm −1 are reported and molecular forms of existing conformers deduced on the …
Number of citations: 3 www.sciencedirect.com
C Altona, C Romers - Acta Crystallographica, 1963 - scripts.iucr.org
It seemed worthwhile to determine the structure of cis-2, 3-dichloro-l, 4-dioxane by X-ray methods, since this compound is the only known dihalogeno-l, 4-dioxane in which an equatorial …
Number of citations: 3 scripts.iucr.org
RR Fraser, C Reyes-Zamora - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
CONFIGURATION AND CONFORMATION OF 2,3-DICHLORO-l,4-DIOXANE, MP 52 Page 1 NOTES 3445 sans grandes difficult&; il aurait toutefois kt6 difficile de praire avec certitude le …
Number of citations: 14 cdnsciencepub.com
FA Gunther, RL Metcalf - Journal of the American Chemical …, 1946 - ACS Publications
C, 51.32; H, 6.77; N, 2.85; CH3CO, 35.0. Found: C, 51.29; H, 6.94; N, 2.81; CH3CO, 33.6). The additional oxygen atom of the latter product is present as a glycosidic hydroxyl group, as …
Number of citations: 0 pubs.acs.org
G Soras, N Psaroudakis, MJ Manos, AJ Tasiopoulos… - Polyhedron, 2009 - Elsevier
A new Nickel complex with an extended multisulfur dithiolene ligand Ni(edodddt) 2 (edodddt=2,3,4α,8α-tetrahydro-dithiine [2,3-b] [1,4] dioxo-6,7-dithiolene) has been synthesized and …
Number of citations: 13 www.sciencedirect.com

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